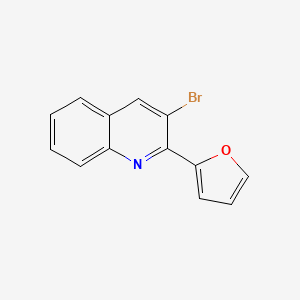

3-Bromo-2-(2-furyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNO |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

3-bromo-2-(furan-2-yl)quinoline |

InChI |

InChI=1S/C13H8BrNO/c14-10-8-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-8H |

InChI Key |

DAGDQOVTOYRHLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CO3)Br |

Origin of Product |

United States |

Synthesis and Characterization

While a specific, dedicated synthesis for 3-Bromo-2-(2-furyl)quinoline is not extensively documented in a single source, its preparation can be logically inferred from established synthetic methodologies for related quinoline (B57606) derivatives. A plausible and efficient route would involve a two-step process: first, the synthesis of the 2-(2-furyl)quinoline precursor, followed by a regioselective bromination at the 3-position.

One potential synthesis could start with the construction of 2-(2-furyl)quinoline (C2) from 2-aminostyryl ketones. acs.org Subsequently, direct bromination of C2 would be required. While direct halogenation of quinolines can be complex, methods for the regioselective synthesis of 3-bromoquinolines have been developed, for instance, via formal [4+2] cycloadditions involving N-aryliminium ions and 1-bromoalkynes. doi.orghoffmanchemicals.com An alternative could be electrophilic bromination of 2-(2-furyl)quinoline, where the existing substituents would direct the incoming electrophile.

Table 1: Postulated Physical and Spectroscopic Data for this compound This table is generated based on known data for structurally similar compounds.

| Property | Value/Description | Reference for Analogy |

| CAS Number | 1798799-36-6 | nih.gov |

| Appearance | Pale reddish solid | nih.gov |

| Molecular Formula | C₁₃H₈BrNO | - |

| Molecular Weight | 274.11 g/mol | - |

| ¹H NMR (CDCl₃, ppm) | Signals expected in the aromatic region (δ 6.5-8.5 ppm). A singlet for the H4 proton of the quinoline ring would be anticipated. Protons of the furan (B31954) ring would appear as distinct multiplets, along with the four protons of the quinoline's benzene (B151609) ring. | acs.orgsemanticscholar.org |

| ¹³C NMR (CDCl₃, ppm) | Signals expected for 13 distinct carbon atoms. The C-Br signal (C3) would likely appear in the range of δ 115-120 ppm. | acs.orgsemanticscholar.org |

Chemical Reactivity

Strategic Approaches to Quinoline (B57606) Core Synthesis

The foundational methods for quinoline synthesis are a collection of classic named reactions, each offering a different route to the heterocyclic system by varying the starting materials. heteroletters.org These reactions can be broadly categorized based on whether they start with unsubstituted anilines or ortho-substituted anilines. heteroletters.org

The traditional syntheses, while foundational, often require harsh conditions. Modern adaptations have sought to improve these methods by introducing milder catalysts and conditions.

The Friedländer synthesis, first reported in 1882, is a straightforward method for generating quinolines. mdpi.comnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. nih.govrsc.org The reaction can be catalyzed by acids, bases, or simply by heat. rsc.org

Two primary mechanisms are proposed: one begins with an aldol (B89426) addition, and the other starts with the formation of a Schiff base. rsc.org This method is particularly well-suited for producing 2,3-disubstituted quinolines. mdpi.comnih.gov

To synthesize this compound via the Friedländer route, a plausible pathway would involve the reaction of a 2-aminoaryl ketone bearing a bromine atom, specifically 2-amino-ω-bromoacetophenone, with 1-(2-furyl)ethanone. The reaction condenses these two components to form the desired disubstituted quinoline ring structure. Various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids like neodymium (III) nitrate (B79036) hexahydrate, have been employed to facilitate this transformation. rsc.orgiipseries.org

Table 1: Overview of Friedländer Synthesis for the Target Compound

| Reactant 1 | Reactant 2 | Potential Catalyst | Product |

|---|---|---|---|

| 2-Amino-ω-bromoacetophenone | 1-(2-furyl)ethanone | Acid (e.g., p-TsOH), Base (e.g., NaOH), or Lewis Acid (e.g., Nd(NO₃)₃·6H₂O) | This compound |

The Skraup synthesis is one of the oldest methods, reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. iipseries.orgscispace.com A significant modification by Doebner and von Miller involves the reaction of anilines with α,β-unsaturated carbonyl compounds, which generally yields 2- and/or 4-substituted quinolines. rsc.orgwikipedia.org This reaction is often catalyzed by strong Brønsted or Lewis acids. wikipedia.org

While the standard Skraup-Doebner-Miller reaction is not the most direct route for 2,3-disubstituted quinolines, modified procedures exist. For instance, employing halo-substituted acroleins can lead to the formation of 3-haloquinolines. acs.orgnih.gov Synthesizing this compound through this pathway would hypothetically require a specifically designed α,β-unsaturated carbonyl precursor, such as 3-bromo-1-(2-furyl)prop-2-en-1-one, to react with aniline. The mechanism is complex and subject to debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org

Several other classical syntheses offer alternative routes to the quinoline core, though their direct applicability for synthesizing this compound varies.

Pfitzinger Synthesis : This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in a basic medium to yield quinoline-4-carboxylic acids. mdpi.comiipseries.org It is a valuable method for producing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.orgnih.gov To obtain the target molecule, one could react isatin with 1-(2-furyl)ethanone. This would be followed by bromination at the 3-position and a subsequent decarboxylation step to remove the carboxylic acid group at C4.

Combes Synthesis : The Combes reaction synthesizes 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an aniline with a 1,3-dicarbonyl compound. iipseries.orgwikipedia.org Due to its typical substitution pattern, this method is not a primary choice for synthesizing a 2,3-disubstituted product like this compound.

Conrad-Limpach-Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). iipseries.orgjptcp.comresearchgate.net The introduction of the required bromo and furyl groups at the correct positions without the hydroxyl group would necessitate substantial modifications, making this route less direct.

Niementowski Synthesis : This method is the reaction of anthranilic acid with ketones or aldehydes to form 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org Similar to the Conrad-Limpach-Knorr synthesis, it is not an ideal pathway for the direct synthesis of the target compound due to the resulting 4-hydroxy substitution.

Table 2: Applicability of Other Classical Syntheses

| Synthesis Method | Typical Product | Applicability to this compound |

|---|---|---|

| Pfitzinger | 2,3-Disubstituted quinoline-4-carboxylic acids | Plausible via a multi-step process (condensation, bromination, decarboxylation). |

| Combes | 2,4-Disubstituted quinolines | Low, due to incorrect substitution pattern. |

| Conrad-Limpach-Knorr | 2- or 4-Hydroxyquinolines | Low, requires removal of hydroxyl group and correct substitution. |

| Niementowski | 4-Hydroxyquinolines | Low, due to 4-hydroxy substitution pattern. |

Skraup-Doebner-Miller Synthesis and its Applications

Contemporary and Green Chemistry Approaches in Quinoline Synthesis

In recent years, a focus on green chemistry has led to the development of more environmentally benign and efficient synthetic protocols. Microwave and ultrasound assistance have emerged as powerful tools in this domain.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. ijprajournal.comrsc.org Several classical quinoline syntheses have been adapted for microwave conditions. For example, the Niementowski reaction and the Friedländer synthesis of substituted quinolines have been successfully accelerated using microwave irradiation. ijprajournal.comresearchgate.net The synthesis of 6-bromo-2-(1H)-quinolinone has been achieved via a microwave-assisted reaction, demonstrating the feasibility of forming bromo-substituted quinolines with this technology. google.com

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.gov This method has been applied to the synthesis of various quinoline derivatives, leading to shorter reaction times, high yields, and simple work-up procedures compared to conventional methods. sciensage.infomdpi.com For instance, the synthesis of 4-alkoxy-2-methylquinolines and other derivatives has been efficiently achieved using ultrasound. mdpi.comnih.gov These green methodologies could foreseeably be applied to the aforementioned classical reactions, such as the Friedländer synthesis, to provide a more rapid and efficient route to this compound.

Table 3: Comparison of Green Synthesis Methods to Conventional Heating

| Method | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, reduced reaction time, often higher yields. researchgate.net |

| Ultrasound-Assisted | Minutes to Hours | Good to Excellent | Enhanced reactivity, shorter reaction times, operational simplicity. sciensage.info |

| Conventional Heating | Hours to Days | Variable | Established and widely understood methodology. |

Solvent-Free and Environmentally Benign Catalyst Systems

In recent years, the development of solvent-free and environmentally friendly catalytic systems for quinoline synthesis has gained considerable traction. These methods aim to reduce waste, avoid hazardous solvents, and utilize catalysts that are abundant, less toxic, and often reusable.

One such approach involves the use of heterogeneous catalysts like sodium hydrogensulfate on silica (B1680970) gel (NaHSO₄·SiO₂). This solid acid catalyst has been effectively employed in the condensation of o-aminoaryl ketones with α-methylene ketones to produce trisubstituted quinolines in excellent yields. arkat-usa.org The key advantages of this system include its reusability, cost-effectiveness, and environmentally benign nature. arkat-usa.org For instance, the catalyst has been successfully reused for three consecutive runs with only a minor decrease in product yield. arkat-usa.org

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is another inexpensive, non-toxic, and readily available catalyst that facilitates the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.comresearchgate.nettandfonline.com This method offers several benefits, including mild reaction conditions, short reaction times, high product yields, and an easy work-up procedure. tandfonline.comresearchgate.net The use of water as a solvent further enhances the green credentials of this protocol. researchgate.net

Other environmentally benign catalyst systems include:

Cobalt(II) acetate (B1210297) (Co(OAc)₂·4H₂O): Catalyzes dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones. organic-chemistry.org

Nickel-based catalysts: Used for double dehydrogenative coupling of 2-aminobenzyl alcohol with other substrates at mild temperatures. organic-chemistry.org

Graphene Oxide (GO): Acts as a heterogeneous, metal-free catalyst for both the Povarov reaction to form tetrahydroquinolines and their subsequent oxidation to quinolines. rsc.orgdntb.gov.ua

These methodologies underscore a significant shift towards sustainable practices in organic synthesis, providing efficient and cleaner routes to quinoline derivatives.

Multicomponent Reactions for Dihydroquinoline and Quinoline Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org

A notable example is the synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and acetylene (B1199291) derivatives. rsc.org This approach allows for the introduction of structural diversity into the final product. rsc.org For instance, a ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines provides an efficient route to 2,3-disubstituted quinolines without the need for reactive reagents or the formation of toxic byproducts. nsf.gov

The Povarov reaction, a [4+2] cycloaddition, is another versatile MCR for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. rsc.org Graphene oxide has been utilized as a sustainable, metal-free catalyst for this transformation. rsc.orgdntb.gov.ua

Furthermore, a copper-catalyzed three-component domino reaction involving an aldehyde, an amine-functionalized building unit, and an epoxide can lead to the formation of 2,3-disubstituted quinolines. nih.gov This reaction proceeds through a domino sequence to yield a novel 2,3-phenyl-quinoline-linked covalent organic framework (COF). nih.gov

These MCR strategies offer a streamlined and versatile approach to a wide range of substituted quinolines, including precursors to this compound.

Metal-Catalyzed Cyclization and Annulation Strategies for 2-Arylquinolines

Transition metal-catalyzed reactions have become indispensable in the synthesis of quinolines, offering high efficiency, regioselectivity, and functional group tolerance under mild conditions. scispace.com Palladium, copper, gold, and cobalt are among the most frequently used metals for these transformations. organic-chemistry.orgscispace.comdeepdyve.commdpi.comrsc.orgrsc.orgresearchgate.netijstr.orgacs.orgrsc.orgcolab.wsdntb.gov.ua

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed for the synthesis of quinolines through various cyclization and annulation strategies. scispace.comdeepdyve.commdpi.comrsc.orgnih.govrsc.org One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and tolerates a range of functional groups. scispace.comdeepdyve.comrsc.org Another strategy is the palladium-catalyzed dehydrogenative coupling, which allows for the selective synthesis of either quinolines or 1,2-dihydroquinolines by adjusting the reaction conditions. mdpi.com Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols also provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions:

Copper catalysis offers a cost-effective and environmentally friendly alternative for quinoline synthesis. researchgate.netijstr.orgacs.orgrsc.orgcolab.wsdntb.gov.uaorganic-chemistry.org An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. colab.wsdntb.gov.ua This one-pot, three-component domino strategy exhibits good chemo- and regioselectivity. colab.wsdntb.gov.ua Copper catalysts have also been used in domino reactions of enaminones with 2-halobenzaldehydes to yield quinoline derivatives. researchgate.netrsc.org

Gold-Catalyzed Reactions:

Gold-catalyzed methodologies have also advanced the field of quinoline synthesis. rsc.org These include intermolecular annulation reactions of aniline derivatives with carbonyl compounds or alkynes. rsc.org

Cobalt-Catalyzed Reactions:

Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.org In these reactions, DMSO can serve as both the solvent and a C1 building block. organic-chemistry.org

Below is a table summarizing some of the metal-catalyzed strategies for the synthesis of 2-arylquinolines.

| Metal Catalyst | Reactants | Key Features |

| Palladium | Aryl allyl alcohols and anilines | Additive-free, broad substrate scope. scispace.comdeepdyve.comrsc.org |

| Palladium | o-Iodoanilines and propargyl alcohols | Mild conditions, diverse functional group tolerance. organic-chemistry.org |

| Copper | Aryl aldehydes, anilines, and acrylic acid | One-pot, three-component, good chemo- and regioselectivity. colab.wsdntb.gov.ua |

| Copper | Enaminones and 2-halobenzaldehydes | Domino reaction. researchgate.netrsc.org |

| Gold | Aniline derivatives and alkynes/carbonyls | Intermolecular annulation. rsc.org |

| Cobalt | Anilines and alkynes | C-H activation/cyclization. organic-chemistry.org |

Regioselective Introduction of the Bromine Substituent at the C-3 Position

Once the 2-(2-furyl)quinoline core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the C-3 position. This is typically achieved through electrophilic bromination.

Electrophilic Bromination of the Quinoline Nucleus

The direct halogenation of the quinoline ring is a challenging task due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic attack. arsdcollege.ac.in Consequently, electrophilic substitution reactions, including bromination, generally occur on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. arsdcollege.ac.in However, specific conditions and reagents can be employed to achieve bromination at the C-3 position of the pyridine ring.

Vapor-phase bromination of quinoline can yield 3-bromoquinoline. arsdcollege.ac.in Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using an iodine source, which first forms a 3-iodoquinoline (B1589721) that can potentially be converted to the bromo derivative. acs.org The mechanism of this cyclization involves the coordination of the alkyne to the electrophilic halogen, followed by intramolecular nucleophilic attack of the aniline ring and subsequent oxidation of the resulting dihydroquinoline. acs.org

The regioselectivity of the bromination of the quinoline nucleus is highly dependent on the reaction conditions and the substituents already present on the ring. acgpubs.orgresearchgate.netresearchgate.net For instance, the presence of an activating group can direct the bromination to specific positions.

Utilization of N-Bromosuccinimide (NBS) and Molecular Bromine (Br₂)

N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most common reagents used for the bromination of quinolines. rsc.orgthieme-connect.comnih.gov

NBS is a versatile reagent that can act as both an electrophile and an oxidant. rsc.orgnih.gov In the presence of a strong acid like sulfuric acid (H₂SO₄), NBS can be used to brominate quinolines. thieme-connect.com The reaction of NBS with tetrahydroquinolines can lead to a cascade of bromination and dehydrogenation to afford polybromoquinolines. rsc.orgnih.gov

Molecular bromine (Br₂) is also widely used. The bromination of 8-substituted quinolines with Br₂ can lead to mono- or di-bromo derivatives depending on the reaction conditions and the stoichiometry of the bromine used. acgpubs.orgresearchgate.net The solvent also plays a crucial role in the outcome of the reaction.

The choice between NBS and Br₂ often depends on the desired selectivity and the reactivity of the substrate. NBS is generally considered a milder and more selective brominating agent.

Mechanistic Considerations of Regioselectivity in Bromination

The regioselectivity of the electrophilic bromination of the quinoline ring is governed by a combination of electronic and steric factors. numberanalytics.comyoutube.comnih.gov

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring. arsdcollege.ac.in When the reaction is carried out in a strong acid, the nitrogen atom is protonated, further deactivating the pyridine ring. This is why electrophilic substitution typically favors the carbocyclic (benzene) ring, at positions C-5 and C-8. arsdcollege.ac.in

Steric Effects: Steric hindrance from existing substituents can also influence the position of bromination. nih.gov Bulky groups can block access to certain positions, directing the incoming electrophile to less hindered sites.

Reaction Conditions: The choice of brominating agent, solvent, temperature, and the presence of a catalyst can significantly impact the regioselectivity. thieme-connect.comnumberanalytics.com For example, using NBS in concentrated sulfuric acid has been shown to be effective for the bromination of isoquinoline (B145761) with high regioselectivity, although it is less selective for quinoline. thieme-connect.com

In the specific case of 2-(2-furyl)quinoline, the furan ring at the C-2 position is an electron-rich system that can influence the electron distribution within the quinoline nucleus. This electronic effect, combined with the directing effects of the quinoline nitrogen, will ultimately determine the outcome of the bromination. Achieving selective bromination at the C-3 position likely requires careful optimization of the reaction conditions to overcome the inherent deactivation of the pyridine ring and to direct the electrophile to the desired position.

Bromination of Precursors (e.g., Tetrahydroquinolines) Followed by Dehydrogenation

A viable pathway to halogenated quinolines involves the functionalization of a reduced quinoline core, such as a 1,2,3,4-tetrahydroquinoline, followed by aromatization. A particularly efficient method combines bromination and dehydrogenation into a single, one-pot process using N-Bromosuccinimide (NBS).

Research has demonstrated that NBS can serve a dual role as both an electrophilic brominating agent and an oxidant for the dehydrogenation of the tetrahydroquinoline ring. Current time information in Bangalore, IN.researchgate.net This cascade transformation is notable for its metal-free conditions and generally short reaction times. Current time information in Bangalore, IN. The reaction mechanism is proposed to involve an initial electrophilic bromination followed by a radical-mediated dehydrogenation sequence. Current time information in Bangalore, IN.researchgate.net This approach has been successfully applied to a variety of tetrahydroquinolines bearing both electron-donating and electron-withdrawing groups, affording the corresponding bromoquinoline products in moderate to high yields. Current time information in Bangalore, IN.

The dehydrogenation or aromatization of tetrahydroquinolines is a critical step and has been explored extensively using various catalytic systems beyond NBS. These include metal-complex catalyzed acceptorless dehydrogenation and aerobic oxidation methods. researchgate.net Specific catalysts developed for the oxidative dehydrogenation of tetrahydroquinolines to quinolines include o-quinone-based catalysts used with a Co(salophen) cocatalyst under ambient air, as well as heterogeneous cobalt oxide catalysts. researchgate.netsemanticscholar.org

Table 1: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline

| Reactant | Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline | N-Bromosuccinimide (NBS) | Metal-free, mild conditions | One-pot bromination and dehydrogenation | Current time information in Bangalore, IN.researchgate.net |

| Tetrahydroquinoline | o-Quinone/Co(salophen) | Ambient air, room temperature | Aerobic oxidative dehydrogenation | researchgate.net |

| Tetrahydroquinoline | Heterogeneous Cobalt Oxide | Aerobic, mild conditions | Aerobic dehydrogenation | semanticscholar.org |

Incorporation of the 2-Furyl Moiety at the C-2 Position

The introduction of the 2-furyl substituent at the C-2 position of the quinoline ring is a pivotal step in the synthesis of the target compound. This can be achieved either by coupling the furan unit to a pre-formed quinoline or by constructing the quinoline ring from a furan-containing precursor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. unacademy.comuoanbar.edu.iq It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. uoanbar.edu.iq

A direct and logical approach to forming the C2-furyl bond is the Suzuki-Miyaura coupling of a 2-halo-3-bromoquinoline with a furan-2-boronic acid derivative. While the specific coupling of 2-chloro-3-bromoquinoline with furyl boronic acid is a specialized reaction, the general principles are well-established. The higher reactivity of C-I and C-Br bonds compared to C-Cl bonds in palladium-catalyzed oxidative addition often allows for selective coupling. scispace.com For instance, studies on dihaloquinolines have shown that the halogen at the more reactive position can be selectively substituted. scispace.com

The feasibility of this transformation is supported by numerous examples of Suzuki-Miyaura reactions on related systems. Couplings of 3-bromoquinoline with other aryl and heteroaryl boronic acids have been reported. libretexts.orgvulcanchem.com Furthermore, the coupling of various heteroaryl halides with furan- and thiophene-boronic acid derivatives is a known and effective method for synthesizing biheteroaryl compounds. vulcanchem.com These precedents strongly suggest that coupling a 2-halo-3-bromoquinoline with furan-2-boronic acid or its pinacol (B44631) ester is a viable synthetic route.

The synthesis of this compound involves coupling at the C-2 position, which is adjacent to the bulky bromine atom at C-3. This steric hindrance can significantly impact the efficiency of the Suzuki-Miyaura reaction. Overcoming this challenge requires careful optimization of reaction parameters.

Key factors in the optimization of sterically hindered couplings include the choice of ligand, base, and solvent.

Ligands: The use of bulky and electron-rich phosphine (B1218219) ligands is crucial. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Acenaphthoimidazolylidene palladium complexes, a type of N-heterocyclic carbene (NHC) ligand, have proven highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields even with low catalyst loadings. nih.gov The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are considered critical for their high catalytic activity. nih.gov

Base and Solvent: The selection of an appropriate base and solvent system is also vital. For hindered substrates, strong, non-nucleophilic bases are often preferred. Studies have identified potassium tert-butoxide (t-BuOK) as a highly effective base in combination with solvents like dioxane, leading to high conversion rates. nih.gov

Catalyst Systems: Specialized catalyst systems have been developed to address sterically demanding couplings. For example, water-soluble benzooxaphosphole-based ligands (CS-Phos) have been shown to facilitate reactions of hindered substrates in aqueous media, often enhanced by phase-transfer catalysts like tetraglyme. mdpi.com

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Hindered Substrates

| Parameter | Examples | Effect | Reference |

|---|---|---|---|

| Ligand | Acenaphthoimidazolylidene (NHC), CS-Phos | Stabilizes catalyst, overcomes steric bulk | nih.govmdpi.com |

| Base | Potassium tert-butoxide (t-BuOK) | Promotes transmetalation without side reactions | nih.gov |

| Solvent | Dioxane, Aqueous media with phase-transfer catalyst | Influences solubility and reaction rate | nih.govmdpi.com |

Coupling of 3-Bromoquinoline with Furyl Boronic Acid Derivatives

Condensation or Cyclization Strategies Involving Furan-Containing Building Blocks

An alternative to forming the C-C bond via cross-coupling is to construct the quinoline ring system using a building block that already contains the furan moiety. Such condensation or cyclization reactions build the heterocyclic core in a convergent manner.

A notable example is the Povarov reaction, a type of aza-Diels-Alder reaction, which can be used to synthesize 2-furyl-substituted tetrahydroquinolines. This reaction can involve the Lewis acid-promoted [4+2] cycloaddition between an N-arylimine (formed from an aniline and an aldehyde) and an electron-rich alkene. Specifically, using 2-furfuraldehyde to generate the imine leads to the formation of a 2-(2-furyl)-tetrahydroquinoline. This tetrahydroquinoline intermediate can then be aromatized to the corresponding 2-(2-furyl)quinoline through an oxidation step.

Another strategy involves the visible-light-mediated cyclization of intermediates formed from the condensation of 2-vinylanilines and conjugated aldehydes. This photochemical approach offers a mild and atom-economical route to substituted quinolines and tetrahydroquinolines.

Integrated Synthetic Pathways to this compound

Based on the individual reactions described, two primary integrated pathways for the synthesis of this compound can be proposed. The key difference lies in the order of the bromination and furyl group installation steps.

Pathway A: Bromination-Aromatization followed by Suzuki-Miyaura Coupling

This pathway begins with the functionalization of a tetrahydroquinoline precursor.

Step 1: Bromination and Dehydrogenation. A suitable tetrahydroquinoline is subjected to a one-pot reaction with N-Bromosuccinimide (NBS). This efficiently installs a bromine atom onto the aromatic ring and simultaneously aromatizes the heterocyclic ring to yield a 3-bromo-2-haloquinoline or a related precursor. Current time information in Bangalore, IN.researchgate.net

Step 2: Suzuki-Miyaura Coupling. The resulting bromoquinoline intermediate is then coupled with furan-2-boronic acid or its pinacol ester using a palladium catalyst. libretexts.orgvulcanchem.com Given the potential for steric hindrance, optimized conditions with bulky ligands and appropriate bases would be employed to ensure efficient C-C bond formation at the C-2 position. nih.gov

This pathway is arguably the more predictable of the two, as the regioselectivity of each step is well-controlled by the nature of the starting materials and reagents.

Pathway B: Quinoline Construction followed by Bromination

This pathway prioritizes the formation of the 2-furylquinoline core first.

Step 1: Synthesis of 2-(2-furyl)quinoline. The 2-(2-furyl)quinoline scaffold is constructed using a cyclization strategy, such as a Povarov reaction involving an aniline, 2-furfuraldehyde, and an alkene, followed by oxidation of the resulting tetrahydroquinoline intermediate.

Step 2: Electrophilic Bromination. The synthesized 2-(2-furyl)quinoline is then subjected to electrophilic bromination to introduce the bromine atom at the C-3 position.

This second step presents a significant regioselectivity challenge. The 2-(2-furyl)quinoline molecule has multiple sites susceptible to electrophilic attack. The furan ring is highly activated towards electrophilic substitution and often reacts preferentially at its 5-position. nih.gov Indeed, studies on the bromination of related 2-(2-furyl)heterocycles show that electrophilic attack can occur on either the furan ring or the quinoline fragment, depending on the reaction conditions. researchgate.netresearchgate.net Therefore, achieving selective bromination at the C-3 position of the quinoline ring in the presence of the more reactive furan ring would require carefully optimized conditions, potentially involving specific brominating agents or directing group strategies, to avoid the formation of undesired isomers.

Stepwise Synthesis Strategies

A common and reliable method for the synthesis of this compound involves a two-step process. This approach first constructs the 2-(2-furyl)quinoline core, which is subsequently brominated at the 3-position of the quinoline ring.

The initial step typically employs the Friedländer annulation, a well-established condensation reaction. This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-(2-furyl)quinoline, 2-aminoacetophenone (B1585202) is reacted with 2-furaldehyde. This reaction is generally catalyzed by either a base, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid. The use of a base facilitates the deprotonation of the α-methylene group, initiating the condensation cascade.

Once the 2-(2-furyl)quinoline scaffold is obtained, the subsequent step is the regioselective bromination at the 3-position of the quinoline ring. Electrophilic aromatic substitution on the quinoline ring can be directed to this position under controlled conditions. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in a suitable solvent like carbon tetrachloride or acetonitrile. commonorganicchemistry.com The reaction may be initiated by light or a radical initiator. The electrophilic nature of the bromine in NBS allows for the substitution at the electron-rich 3-position of the quinoline ring. manac-inc.co.jp

Interactive Data Table: Stepwise Synthesis of this compound

| Step | Reaction | Reactants | Reagents/Catalyst | Conditions | Product |

| 1 | Friedländer Annulation | 2-Aminoacetophenone, 2-Furaldehyde | Base (e.g., NaOH, KOH) or Acid | Varies (e.g., Reflux in ethanol) | 2-(2-furyl)quinoline |

| 2 | Electrophilic Bromination | 2-(2-furyl)quinoline | N-Bromosuccinimide (NBS) | Varies (e.g., Reflux in CCl₄ with initiator) | This compound |

Potential One-Pot or Tandem Reaction Sequences

To improve synthetic efficiency, a one-pot or tandem reaction sequence for the synthesis of this compound can be envisioned. Such a strategy would combine the Friedländer annulation and the subsequent bromination into a single operational step, avoiding the isolation and purification of the intermediate 2-(2-furyl)quinoline.

A plausible one-pot approach would involve the initial reaction of 2-aminoacetophenone and 2-furaldehyde under conditions that promote the Friedländer annulation. Following the formation of the 2-(2-furyl)quinoline in situ, the brominating agent, such as N-bromosuccinimide, would be introduced into the same reaction vessel. The conditions would then be adjusted, if necessary, to facilitate the electrophilic bromination at the 3-position. The success of such a one-pot synthesis is contingent on the compatibility of the reagents and the ability to sequentially control the two distinct reaction steps within the same pot. While specific literature for a one-pot synthesis of this exact compound is not prevalent, the principles of tandem catalysis suggest its feasibility. organic-chemistry.org

Interactive Data Table: Potential One-Pot Synthesis of this compound

| Reaction Sequence | Reactants | Reagents/Catalyst | Conditions | Product |

| Friedländer Annulation / Bromination | 2-Aminoacetophenone, 2-Furaldehyde | 1. Base or Acid Catalyst 2. N-Bromosuccinimide (NBS) | Sequential addition and/or temperature control in a single solvent | This compound |

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline and furan rings. The protons on the quinoline core (H4, H5, H6, H7, H8) would typically appear in the aromatic region, between δ 7.0 and 9.0 ppm. The H4 proton is anticipated to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and the deshielding effect of the bromine at C3. The protons of the furan ring would also resonate in the aromatic region, with characteristic coupling patterns. For instance, in related 2-(2-furyl)quinoline derivatives, furan protons are observed as multiplets or doublets between δ 6.6 and 7.9 ppm. jocpr.comvulcanchem.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom C3, bonded to the bromine, would show a chemical shift influenced by the halogen's electronegativity. In 3-bromo-2-(alkylsulfanyl)quinolines, the C3 signal appears around δ 117.0 ppm. semanticscholar.org The carbons of the quinoline ring system typically resonate between δ 120 and 150 ppm. The C2 carbon, attached to the furan ring, and the C4 carbon would have their shifts influenced by the substituents. In similar quinoline derivatives, the carbon atoms of the furan ring appear in the range of δ 110-155 ppm. nih.gov

2D-NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals by showing correlations between directly bonded and long-range coupled nuclei, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline Protons (H4-H8) | 7.0 - 9.0 | 120 - 150 |

| Furan Protons (H3', H4', H5') | 6.5 - 8.0 | 110 - 155 |

| C2 | - | >150 |

| C3 | - | ~117 |

Note: These are estimated values based on data from analogous compounds.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. beilstein-journals.org Analysis of related structures like 2-(2-furyl)quinoline-4-carboxylic acid and other quinoline derivatives allows for the prediction of these bands. scirp.org

The spectrum would be dominated by absorptions from the aromatic quinoline and furan rings.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline and furan rings would appear in the 1620-1450 cm⁻¹ region. scirp.org

C-Br stretching: The C-Br stretching vibration typically appears in the fingerprint region, usually between 600 and 500 cm⁻¹.

Ring vibrations: In-plane and out-of-plane bending vibrations of the quinoline and furan rings would be present in the fingerprint region below 1000 cm⁻¹. For example, IR spectra of quinoline derivatives show characteristic bands for C-H deformations between 981 and 806 cm⁻¹. scirp.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1620 - 1450 |

| Furan Ring Breathing | ~1015 |

| C-H Out-of-plane Bending | 900 - 700 |

Note: These are estimated values based on data from analogous compounds.

Mass spectrometry of this compound would provide crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.12 g/mol for C₁₃H₈BrNO). A key feature would be the M+2 isotope peak, which would be of nearly equal intensity to the M⁺ peak, a characteristic signature for the presence of a single bromine atom.

The fragmentation pathways would likely involve the characteristic fragmentation of both the quinoline and furan rings. The expulsion of HCN from the quinoline ring is a common fragmentation pathway for such compounds. jocpr.com The furan ring may undergo fragmentation through the loss of a CHO radical or a CO molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. semanticscholar.org

Infrared (IR) Spectroscopy

X-ray Crystallographic Studies of Quinoline Derivatives and Analogues

While the specific crystal structure of this compound has not been reported, extensive X-ray diffraction studies on analogous quinoline derivatives provide significant insight into its likely solid-state conformation and intermolecular interactions. iucr.orgnih.govnih.gov

The quinoline ring system itself is largely planar. However, the substituent at the 2-position can exhibit rotational freedom, leading to a specific dihedral angle between the plane of the quinoline ring and the plane of the furan ring.

Studies on analogous compounds show a range of possibilities for this dihedral angle. For example, in the crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the dihedral angle between the quinoline ring and the phenyl substituent at the C2 position is 18.1°. nih.gov In another case, (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide, the dihedral angle between the furan and quinoline mean planes is 77.4 (2)°. nih.gov This indicates that significant twisting between the two ring systems is possible, influenced by crystal packing forces and other substituents on the rings. The tetrahydropyridine (B1245486) ring of some quinoline systems can adopt a half-chair conformation. iucr.org The conformation of this compound would likely feature a near-planar quinoline core, with the furan ring twisted out of this plane to minimize steric hindrance.

This compound itself lacks strong hydrogen bond donors (like O-H or N-H). Therefore, its crystal structure is not expected to be dominated by classical hydrogen bonds. However, weak intermolecular hydrogen bonds of the C-H···N or C-H···O type may play a role in stabilizing the crystal lattice.

In the broader class of quinoline derivatives, hydrogen bonding is a critical factor in defining the supramolecular architecture, especially when functional groups like hydroxyl, amino, or carboxylic acids are present. mdpi.com For instance, in the crystal structure of (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide, intermolecular N—H···N hydrogen bonds link molecules into centrosymmetric dimers. nih.gov In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by other non-covalent interactions, such as π-π stacking between the aromatic quinoline and furan rings of adjacent molecules and van der Waals forces. The bromine atom can also participate in halogen bonding (Br···N or Br···O interactions), which could further influence the crystal packing arrangement.

Structural Characterization and Spectroscopic Analysis of this compound

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific research findings or data pertaining to the crystal packing arrangements and supramolecular assembly of the compound This compound could be located.

The determination of a compound's crystal packing and supramolecular assembly requires experimental data obtained through single-crystal X-ray diffraction analysis. This analysis provides precise information, including:

Crystallographic Parameters: The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Intermolecular Interactions: The specific types, distances, and angles of non-covalent bonds such as hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate how individual molecules are arranged in the crystal lattice.

Without published crystallographic data for this compound, a scientifically accurate and detailed discussion of its crystal packing and supramolecular assembly is not possible. The generation of data tables or a descriptive analysis would be speculative and would not meet the required standards of scientific accuracy.

Further research involving the synthesis of a single crystal of this compound and its subsequent analysis via X-ray crystallography would be necessary to provide the information required for this section.

Chemical Reactivity and Synthetic Transformations

Reactivity of the Bromine Atom at the C-3 Position of 3-Bromo-2-(2-furyl)quinoline

The bromine atom at the C-3 position of the quinoline (B57606) ring is a key functional group that enables a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the quinoline and furan (B31954) rings.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the 3-bromoquinoline (B21735) scaffold can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comlibretexts.org In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen and the potential electronic effects of the 2-furyl group can facilitate nucleophilic attack.

While direct nucleophilic substitution on 3-bromoquinolines can be challenging, studies on related systems have shown that heating 3-bromoquinoline with ammonia (B1221849) in the presence of a copper catalyst can yield 3-aminoquinoline. researchgate.net Similarly, reaction with copper cyanide can produce 3-cyanoquinoline. researchgate.net These transformations suggest that the bromine at the C-3 position of this compound could potentially be displaced by various nucleophiles under appropriate conditions. It's important to note that without specific electron-withdrawing groups at the ortho or para positions, these reactions often require harsh conditions. pressbooks.pub

Another approach to functionalize the C-3 position involves bromine-magnesium exchange reactions. For instance, 3-bromoquinoline can react with lithium tributylmagnesate to form a Grignard reagent, which can then be quenched with various electrophiles to introduce new substituents. scientificlabs.co.uk A similar strategy has been applied to 2,3-dibromoquinoline, where regioselective magnesiation at the 3-position is achieved using i-PrMgCl·LiCl. acs.org This intermediate can then react with electrophiles like tosyl cyanide or propionaldehyde. acs.org This method provides a versatile route to functionalized quinolines that might be applicable to this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Amination | Liquid ammonia, copper powder | 3-Aminoquinoline derivative | researchgate.net |

| Cyanation | Copper cyanide | 3-Cyanoquinoline derivative | researchgate.net |

| Grignard Formation | Lithium tributylmagnesate, then electrophile | 3-Substituted quinoline derivative | scientificlabs.co.uk |

| Magnesiation | i-PrMgCl·LiCl, then electrophile | 3-Substituted quinoline derivative | acs.org |

Palladium-Catalyzed Derivatizations (e.g., further C-C bond formation, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-3 position of this compound serves as an excellent handle for such transformations.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is widely used to synthesize conjugated enynes and aryl alkynes under mild conditions. researchgate.netgold-chemistry.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org Nevertheless, aryl bromides readily participate in Sonogashira couplings, often requiring slightly elevated temperatures. wikipedia.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst (like PdCl2(PPh3)2) and a copper(I) salt would be expected to yield the corresponding 3-alkynyl-2-(2-furyl)quinoline. researchgate.netgold-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. clockss.orgorganic-chemistry.orgdiva-portal.org This reaction is highly valuable for creating substituted alkenes, typically with trans selectivity. organic-chemistry.org While aryl iodides are highly reactive, aryl bromides are also common substrates, though they can sometimes undergo dehalogenation as a side reaction. diva-portal.orgnih.gov The use of specific ligands and additives, such as tetrabutylammonium (B224687) bromide (TBAB), can improve reaction yields and selectivity. nih.gov A Heck reaction between this compound and an alkene, like n-butyl acrylate, would lead to the formation of a 3-vinylquinoline derivative. nih.gov

Other Palladium-Catalyzed Reactions: Beyond Sonogashira and Heck reactions, the C-3 bromine atom can participate in other palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction (with boronic acids or esters) and the Buchwald-Hartwig amination (with amines). researchgate.netresearchgate.net For instance, Suzuki-Miyaura coupling of various bromoquinolines with 2-aminophenylboronic acid has been successfully demonstrated. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | 3-Alkynyl-2-(2-furyl)quinoline |

| Heck Reaction | Alkene | Pd catalyst, base | 3-Vinyl-2-(2-furyl)quinoline |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | 3-Aryl/vinyl-2-(2-furyl)quinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base, phosphine (B1218219) ligand | 3-Amino-2-(2-furyl)quinoline |

Reactivity of the 2-Furyl Moiety within the Quinoline Framework

The furan ring at the C-2 position of the quinoline is an electron-rich heterocycle that can undergo its own set of characteristic reactions.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom. chemicalbook.comnumberanalytics.com Electrophilic substitution on furan preferentially occurs at the C-2 and C-5 positions because the cationic intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C-3 or C-4 (two resonance structures). chemicalbook.comquora.com

In this compound, the furan ring is already substituted at its C-2 position by the quinoline ring. Therefore, further electrophilic substitution is expected to occur predominantly at the C-5 position of the furan ring. Common electrophilic substitution reactions for furans include nitration, bromination, and formylation. numberanalytics.com For example, bromination of a related compound, 4,7-dichloro-2-(2-furyl)quinoline, with N-bromosuccinimide (NBS) in DMF results in the formation of the 5-bromo-furyl derivative. vulcanchem.com This indicates that the furan ring's reactivity towards electrophiles is retained despite being attached to the quinoline core.

Cycloaddition Reactions Involving the Furan Diene System

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reactivity allows for the construction of complex, bridged ring systems. The reaction involves the furan and a dienophile, which is typically an electron-deficient alkene or alkyne. wikipedia.org

Research on 2-furylquinolines has shown that they can undergo cycloaddition reactions. nih.govresearchgate.net For example, 2-furylquinolines have been shown to react with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide intermediate. nih.gov This endoperoxide can then undergo further transformations. nih.gov Additionally, reactions of furyl-substituted quinolines with dienophiles like acryloyl chloride and maleic anhydride (B1165640) can lead to epoxyisoindolo[2,1-a]quinoline derivatives through an intramolecular Diels-Alder reaction of the furan moiety. researchgate.netscispace.com These examples highlight the potential of the furan ring in this compound to participate in cycloaddition chemistry.

Reactivity of the Quinoline Core as Influenced by the 3-Bromo and 2-Furyl Substituents

The bromine atom at C-3 is an electron-withdrawing group, which further deactivates the quinoline ring towards electrophilic attack. Conversely, it enhances the electrophilicity of the ring, potentially facilitating nucleophilic aromatic substitution at other positions, such as the 4-position.

Theoretical and Computational Investigations of 3 Bromo 2 2 Furyl Quinoline and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)

DFT has become a standard method for investigating the electronic properties of molecular systems. nih.gov It is employed to understand electronic structures and reactivity, while TD-DFT is used to predict electronic absorption spectra. nih.govresearchgate.net

Electronic Structure and Molecular Orbitals (HOMO-LUMO Energies and Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. scirp.orgscirp.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. scirp.org

In studies of quinoline (B57606) derivatives, these orbitals are often localized on the ring systems. scirp.org For instance, in an analysis of 2-(quinolin-8-yloxy) acetic acid and its chloro-substituted analogue, the HOMO and LUMO were found to be primarily of the π-antibonding type, localized on the rings. scirp.orgscirp.org The introduction of a substituent like a chlorine atom was shown to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scirp.orgscirp.org

For the analogue 2-chloro-3-quinolinecarboxaldehyde, DFT calculations determined the HOMO-LUMO energy gap, which indicates that charge transfer occurs within the molecule. researchgate.net Theoretical calculations on various quinoline derivatives show that substituent changes significantly affect the bandgap energies. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for an Analogous Quinoline Derivative (2-chloro-3-quinolinecarboxaldehyde)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.93 |

| ELUMO | -2.78 |

| Energy Gap (ΔE) | 4.15 |

Data is illustrative and based on calculations for analogous compounds. Specific values for 3-Bromo-2-(2-furyl)quinoline would require dedicated computation.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity)

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule. nih.gov These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment.

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. nih.gov For example, studies on various quinoline derivatives have successfully used DFT to calculate these properties to understand their chemical behavior and stability. nih.govnih.gov The Fukui function is another tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 2: Calculated Global Reactivity Descriptors for an Analogous Quinoline Compound

| Descriptor | Formula | Definition |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Propensity to accept electrons |

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of molecular reactivity.

Spectroscopic Property Predictions (e.g., UV-Vis Absorption and Emission Spectra, Photoabsorption in VUV Region)

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.com

Studies on quinoline derivatives have demonstrated good agreement between TD-DFT predicted spectra and experimental data. researchgate.netnih.gov For example, in a study of 2-chloro-3-quinolinecarboxaldehyde, the calculated UV-Vis spectrum closely reproduced the experimental findings. researchgate.net The electronic transitions are often characterized as intramolecular charge transfers (ICT), typically from the HOMO to the LUMO. researchgate.net The nature and position of substituents on the quinoline core can cause a shift in the absorption bands (either a blue shift to a lower wavelength or a red shift to a longer wavelength). mdpi.com For a series of tris(β-diketonato)iron(III) complexes, introducing aromatic furyl groups caused a significant redshift in the UV-Vis absorption maximum compared to non-aromatic analogues. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for an Analogous Quinoline Derivative

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 355 | 0.25 | HOMO -> LUMO |

| 310 | 0.18 | HOMO-1 -> LUMO |

| 295 | 0.35 | HOMO -> LUMO+1 |

Data is representative of TD-DFT calculations performed on analogous quinoline systems. The values indicate the wavelengths of maximum absorption and the nature of the electronic transitions.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of a molecule are key to its properties and biological interactions. Computational methods can be used to perform conformational analyses to identify the most stable structures (global minimum energy conformation). For molecules with rotatable bonds, such as the bond between the quinoline and furan (B31954) rings in this compound, several conformations may exist.

DFT calculations can optimize the geometry of different possible conformers and determine their relative energies to identify the most stable one. Studies on related bi-aryl systems, like 4-(2′-furyl)-2-(methylamino)pyrimidine, have used computational methods to analyze the rotational barriers and preferred dihedral angles between the aromatic rings. researchgate.net Such analyses for this compound would reveal the preferred orientation of the furan ring relative to the quinoline core, which is crucial for understanding its steric and electronic properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and conformational changes in different environments.

Conformational Dynamics and Flexibility

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the assessment of molecular flexibility. researchgate.net For a molecule like this compound, MD simulations could illustrate the rotation around the single bond connecting the two heterocyclic rings, showing the range of dihedral angles accessible at a given temperature. Such simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into a biological receptor site. researchgate.nettandfonline.com In studies of quinoline-based peptoids, MD simulations have been used to predict ligand-protein binding interactions and stability. researchgate.net

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the electronic structure, stability, and photophysical properties of a molecule. unesp.br Computational studies on quinoline derivatives have demonstrated the importance of considering solvent effects to accurately model their behavior. unesp.brresearchgate.net

The interaction between a solute molecule and solvent molecules can lead to changes in the solute's geometry, dipole moment, and the energies of its molecular orbitals. researchgate.net For instance, the dielectric constant of the solvent can alter the wavelength of maximum absorption and the fluorescence quantum yield of quinoline derivatives. unesp.br This phenomenon, known as solvatochromism, is often correlated with the polarity of the solvent. unesp.br

Theoretical calculations, such as those employing Density Functional Theory (DFT), can model these interactions. unesp.brijpras.com By performing calculations in different solvent media (e.g., in a vacuum, ethanol, or THF), researchers can predict how the properties of a molecule like this compound would change. ijpras.com Studies on analogous quinoline derivatives have shown that while some properties like thermodynamic and electronic properties may show only slight differences between vacuum and solvent media, other characteristics can be more significantly affected. ijpras.com

For example, the dipole moment of quinoline derivatives has been found to be significantly affected by solvent polarity. researchgate.net An increase in solvent polarity can lead to a corresponding increase in the dipole moment of the dissolved quinoline derivative. researchgate.net The solvation energy, which represents the energy change when a solute is transferred from a vacuum to a solvent, is another critical parameter. It is influenced by both the structure of the quinoline derivative and the polarity of the solvent, often exhibiting a nonlinear relationship with solvent polarity. researchgate.net

The photophysical behavior of quinoline derivatives is also highly dependent on the solvent. beilstein-journals.org Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that the absorption and emission spectra, as well as fluorescence quantum yields, vary in solvents of different polarities like chloroform, methanol, and DMSO. beilstein-journals.org Higher Stokes shifts, the difference between the maximum absorption and emission wavelengths, are typically observed in more polar solvents. beilstein-journals.org These effects are attributed to intramolecular charge-transfer (ICT) transitions, which can be stabilized to different extents by the surrounding solvent molecules. beilstein-archives.org

For this compound, it can be anticipated that its molecular behavior would be similarly influenced by the solvent environment. The presence of the electronegative bromine atom and the furan ring, in addition to the quinoline core, would lead to a specific charge distribution that interacts with solvent molecules. The following table summarizes the expected effects of different solvents on the properties of quinoline derivatives, which can be extrapolated to this compound.

| Solvent Property | Predicted Effect on this compound | Rationale based on Analogous Systems |

| Polarity | Increased dipole moment with increasing solvent polarity. | Studies on other quinoline derivatives show a direct correlation between solvent polarity and the magnitude of the molecular dipole moment. researchgate.net |

| Dielectric Constant | Shift in UV-Vis absorption and fluorescence spectra (solvatochromism). | The wavelength of maximum absorption in quinoline derivatives has been shown to be altered by the solvent's dielectric constant. unesp.br |

| Protic vs. Aprotic | Potential for specific hydrogen bonding interactions, influencing conformational stability and spectral properties. | Protic solvents can form hydrogen bonds with heteroatoms, affecting the electronic distribution and stability of different conformations. repositorioinstitucional.mx |

| Viscosity | Can affect non-radiative decay pathways, potentially influencing fluorescence quantum yield. | While not extensively detailed in the provided sources, solvent viscosity is a known factor that can impact the excited-state dynamics of fluorescent molecules. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogous Quinoline and Heterocyclic Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. arabjchem.org For quinoline and other heterocyclic systems analogous to this compound, various QSAR studies have been successfully applied to understand their anticancer, antimalarial, and antifungal activities. nih.govarabjchem.orgnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Statistical methods, such as multilinear regression (MLR) or more advanced machine learning techniques, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com

For instance, QSAR models have been developed for quinoline-based derivatives as potential antimalarial agents. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR), researchers have identified key structural features that influence antimalarial activity. nih.gov These features include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov The resulting models showed good statistical significance and predictive ability, making them useful tools for designing novel quinoline derivatives with enhanced potency. nih.gov

In the context of anticancer agents, QSAR studies on quinoline derivatives have helped to elucidate the structural requirements for inhibiting specific targets like the Epidermal Growth Factor Receptor (EGFR). tandfonline.com These studies have highlighted the importance of specific substitutions on the quinoline ring system. Similarly, 3D-QSAR studies on inhibitors of DNA damage signaling enzymes have provided insights into the steric and electrostatic fields that are crucial for potent inhibition. researchgate.net

For heterocyclic antifungal agents, QSAR analysis has revealed the importance of the type of heterocyclic ring and the nature of substituents for high activity. nih.gov Descriptors such as indicator variables, lipophilicity, substituent volume, and total polarizability have been used to build predictive models. nih.gov

The general workflow and key components of a QSAR study applicable to analogues of this compound are outlined in the table below.

| QSAR Component | Description | Examples from Analogous Systems |

| Dataset | A collection of structurally related compounds with experimentally determined biological activity (e.g., IC50 values). | A training set of 37 quinoline derivatives for antimalarial activity. nih.gov A set of 96 heterocyclic compounds for antifungal activity. nih.gov |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule. | Quantum chemical descriptors (HOMO/LUMO energies, dipole moments), topological indices (Wiener index), and 3D field descriptors (steric, electrostatic). nih.gov |

| Statistical Method | Algorithm used to create the mathematical model correlating descriptors with activity. | CoMFA, CoMSIA, HQSAR, Multilinear Regression (MLR). nih.govmdpi.comresearchgate.net |

| Model Validation | Process to assess the statistical significance and predictive power of the QSAR model. | Internal cross-validation (q²), non-cross-validation (r²), and prediction for an external test set (r²pred). nih.gov |

| Interpretation | Analysis of the QSAR model to understand which structural features are important for activity. | Contour maps from CoMFA and CoMSIA showing regions where steric bulk or electrostatic charge are favorable or unfavorable for activity. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.